molecular formula C18H16FN3OS B2433931 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide CAS No. 893363-88-7

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2433931
CAS No.: 893363-88-7
M. Wt: 341.4
InChI Key: FWFZDLAYUYSXHV-UHFFFAOYSA-N
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Description

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Future Directions

Imidazole-containing compounds have been the subject of intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a current focus in this field . Therefore, “2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide” and similar compounds may continue to be an area of interest for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methylimidazole
  • 2-phenylimidazole
  • 4-fluoro-2-phenylimidazole

Uniqueness

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is unique due to its combination of a fluorophenyl group, a sulfanyl group, and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-15-8-6-14(7-9-15)12-22-11-10-20-18(22)24-13-17(23)21-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFZDLAYUYSXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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